Bridgehead Stereochemistry Impact on IAP Binding Affinity and Oral Bioavailability
The (8aR) configuration present in the target compound corresponds to the stereochemistry of the optimized IAP antagonist series. In a direct epimeric comparison from the Hashimoto et al. (2013) J. Med. Chem. SAR study, the (3S,8aS) epimer (compound 36) exhibited XIAP binding IC₅₀ of 140 nM — approximately 3-fold higher potency than the reference (3S,8aR) compound 31b — yet oral bioavailability collapsed to F = 13% versus F = 50% for the (8aR)-configured lead compound 45 . This demonstrates that the (8aR) bridgehead configuration is essential for achieving both target engagement and pharmacokinetic performance within this chemotype.
| Evidence Dimension | Oral bioavailability (F%) as a function of bridgehead stereochemistry |
|---|---|
| Target Compound Data | (7R,8aR) configuration: the (3S,8aR) scaffold yields F = 50% for compound 45 (oral, mouse, discrete dose PK) |
| Comparator Or Baseline | (3S,8aS) epimer (compound 36): F = 13% (oral, mouse); XIAP IC₅₀ = 140 nM |
| Quantified Difference | ~3.8-fold higher oral bioavailability for (8aR) vs (8aS) scaffold; XIAP binding altered ~3-fold between epimers |
| Conditions | Mouse pharmacokinetic study; female BALB/cAJcl mice; oral dose 10 mg/kg; intravenous dose 1 mg/mL/kg; plasma concentrations determined by LC/MS/MS |
Why This Matters
Procurement of the incorrect diastereomer — particularly one with inverted bridgehead stereochemistry — risks a ~4-fold reduction in oral bioavailability and unpredictable target engagement, directly compromising downstream lead optimization outcomes.
- [1] Hashimoto K, Saito B, Miyamoto N, Oguro Y, et al. Design and synthesis of potent inhibitor of apoptosis (IAP) proteins antagonists bearing an octahydropyrrolo[1,2-a]pyrazine scaffold as a novel proline mimetic. J Med Chem. 2013;56(3):1228-1246. doi:10.1021/jm301674z View Source
